tert-butylN-(9-amino-2-methylnonan-2-yl)carbamate
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Overview
Description
tert-ButylN-(9-amino-2-methylnonan-2-yl)carbamate is a chemical compound with the molecular formula C15H32N2O2 and a molecular weight of 272.4268 . This compound is characterized by its tert-butyl carbamate group and a long alkyl chain with an amino group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-(9-amino-2-methylnonan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amine. One common method is the reaction of tert-butyl chloroformate with 9-amino-2-methylnonane in the presence of a base such as triethylamine . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
tert-ButylN-(9-amino-2-methylnonan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines.
Substitution: The tert-butyl carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro compounds, while reduction can produce primary or secondary amines .
Scientific Research Applications
tert-ButylN-(9-amino-2-methylnonan-2-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the synthesis of biologically active molecules and as a linker in bioconjugation.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butylN-(9-amino-2-methylnonan-2-yl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific pathways, depending on its structure and functional groups. The tert-butyl carbamate group can be cleaved under acidic conditions to release the active amine, which then interacts with the target molecules .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-(methylamino)ethylcarbamate
- tert-Butyl (2-aminophenyl)carbamate
- tert-Butyl (9-aminononyl)carbamate
Uniqueness
tert-ButylN-(9-amino-2-methylnonan-2-yl)carbamate is unique due to its long alkyl chain and specific functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications .
Properties
Molecular Formula |
C15H32N2O2 |
---|---|
Molecular Weight |
272.43 g/mol |
IUPAC Name |
tert-butyl N-(9-amino-2-methylnonan-2-yl)carbamate |
InChI |
InChI=1S/C15H32N2O2/c1-14(2,3)19-13(18)17-15(4,5)11-9-7-6-8-10-12-16/h6-12,16H2,1-5H3,(H,17,18) |
InChI Key |
XMCNPGVXKKXPOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)CCCCCCCN |
Origin of Product |
United States |
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